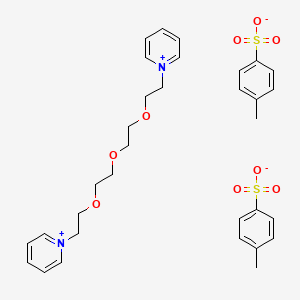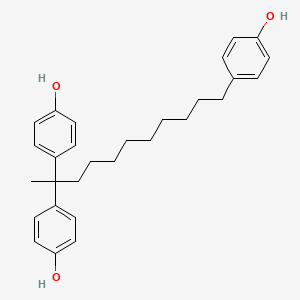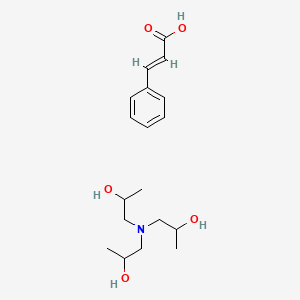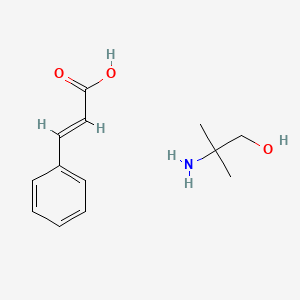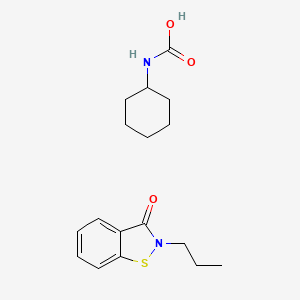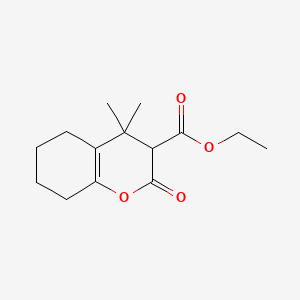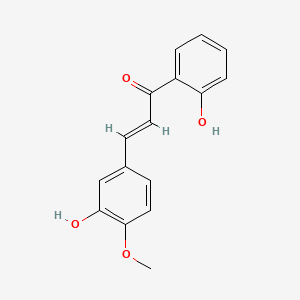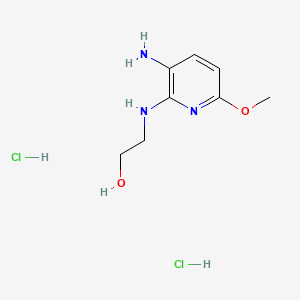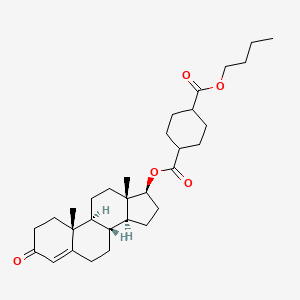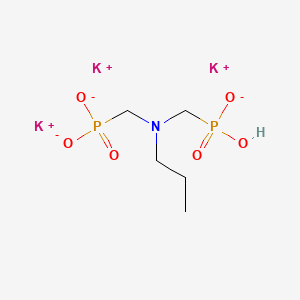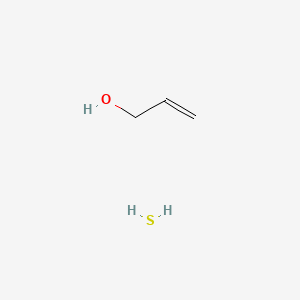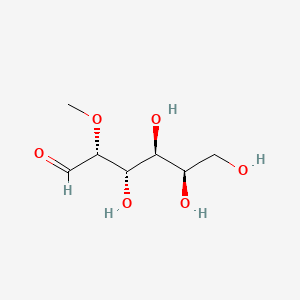
2-o-Methylgalactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-Methylgalactose is a methylated derivative of galactose, a type of sugar. It has the molecular formula C7H14O6 and a molecular weight of 194.18 g/mol This compound is a rare sugar and is not commonly found in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
2-O-Methylgalactose can be synthesized through several chemical routes. One common method involves the methylation of galactose using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound is less common due to its limited demand. it can be produced on a larger scale using similar methylation techniques, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-O-Methylgalactose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or specific enzymes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2-O-Methylgalactose has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-O-Methylgalactose involves its interaction with specific enzymes and receptors in biological systems. It can act as a competitive inhibitor for certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-methylgalactose: Another methylated derivative of galactose with multiple methyl groups.
2,4,6-Tri-O-methylgalactose: Similar in structure but with three methyl groups instead of one.
Uniqueness
2-O-Methylgalactose is unique due to its single methyl group at the 2-position, which imparts distinct chemical and biological properties. This makes it particularly useful in specific research applications where other methylated sugars may not be suitable .
Properties
CAS No. |
4060-33-7 |
|---|---|
Molecular Formula |
C7H14O6 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-methoxyhexanal |
InChI |
InChI=1S/C7H14O6/c1-13-5(3-9)7(12)6(11)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6+,7-/m1/s1 |
InChI Key |
QRAXLHLYZJCAKB-JRTVQGFMSA-N |
Isomeric SMILES |
CO[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
COC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


